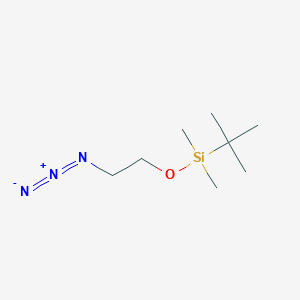

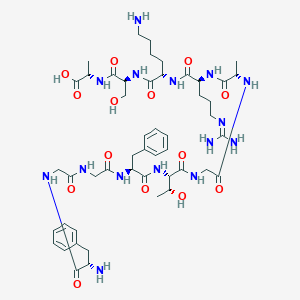

![molecular formula C25H28N2 B172027 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine CAS No. 16896-82-5](/img/structure/B172027.png)

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

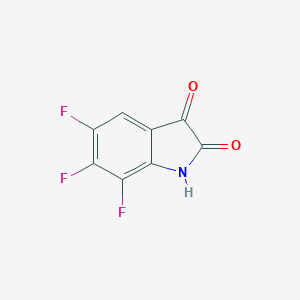

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is a synthetic compound. It is a derivative of piperazine, a class of novel heterocycles that have been widely used in biological screening resulting in numerous applications . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .

Synthesis Analysis

The synthesis of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine derivatives involves reactions of 1-benzhydryl-piperazine with different sulfonyl chlorides containing aliphatic, substituted aromatic, and heterocyclic groups . Another method involves the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

The molecular formula of 1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine is C25H28N2. The structure reveals that the piperazine ring is in a chair conformation .Chemical Reactions Analysis

The title compounds were evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . Compound 12h showed moderate ACE inhibitor activity as compared to the standard, angiotensin-converting enzyme inhibitor .科学的研究の応用

Cancer Research

1-Benzhydryl-piperazine derivatives have shown promise in cancer research. Specifically, 1-benzhydryl-sulfonyl-piperazine derivatives were investigated for their effectiveness in inhibiting breast cancer cell proliferation, particularly MDA-MB-231 human breast cancer cells. One compound in this series demonstrated significant inhibitory activity (Ananda Kumar et al., 2007).

Antimicrobial Applications

These compounds have been tested for their antibacterial and antifungal properties. Hydrazones of 1-benzhydryl-4-aminopiperazines showed activity against various bacteria, including Staphylococcus aureus and Bacillus subtilis, and exhibited a broad spectrum of inhibitory actions (Yung et al., 1971). Another study synthesized 1-benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs, which showed activity against various bacterial strains, including Clostridium perfringens (Yung et al., 1978).

Anticonvulsant Activity

Certain derivatives of 1-benzhydryl-piperazine were explored for their anticonvulsant properties. N-Mannich bases derived from benzhydryl-pyrrolidine-2,5-dione exhibited effectiveness in animal models of epilepsy, with some showing higher potency and lower neurotoxicity compared to standard antiepileptic drugs (Rybka et al., 2016).

Crystallography and Structural Analysis

The crystal structures of various 1-benzhydryl-piperazine derivatives have been studied to understand their molecular configuration. These analyses provide valuable insights into the structural aspects of these compounds, which is crucial for their pharmacological applications (Naveen et al., 2007).

Potential Antihypertensive Effects

Optically active derivatives of 1-benzhydryl-piperazine were synthesized and tested for their antihypertensive effects in spontaneously hypertensive rats, indicating potential applications in cardiovascular therapeutics (Ashimori et al., 1991).

Antipsychotic Research

Compounds derived from 1-benzhydryl-piperazine were investigated for their potential as atypical antipsychotics. These studies aimed to optimize potency and oral bioavailability, with some compounds showing promise in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

Antibacterial Activity in Agriculture

1-Benzhydryl-sulfonyl-piperazine derivatives were evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants, demonstrating the potential for agricultural applications (Vinaya et al., 2009).

特性

IUPAC Name |

1-benzhydryl-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2/c1-21-9-8-10-22(19-21)20-26-15-17-27(18-16-26)25(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-14,19,25H,15-18,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNOZWCKPABFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-[(3-methylphenyl)methyl]piperazine | |

CAS RN |

16896-82-5 |

Source

|

| Record name | 1-(Diphenylmethyl)-4-((3-methylphenyl)methyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016896825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(DIPHENYLMETHYL)-4-((3-METHYLPHENYL)METHYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2CXR689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)

![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)